3-Quinolinecarbonitrile, 8-ethoxy-4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarbonitrile, 8-ethoxy-4-hydroxy- is a chemical compound with the molecular formula C12H10N2O2. It is known for its unique structure, which includes a quinoline ring substituted with an ethoxy group at the 8th position, a hydroxy group at the 4th position, and a cyano group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 8-ethoxy-4-hydroxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a base such as potassium carbonate.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of 3-Quinolinecarbonitrile, 8-ethoxy-4-hydroxy- may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarbonitrile, 8-ethoxy-4-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 3-Quinolinecarbonitrile, 8-ethoxy-4-oxo-.
Reduction: Formation of 3-Quinolinecarbonitrile, 8-ethoxy-4-amino-.
Substitution: Formation of various substituted quinolinecarbonitriles depending on the nucleophile used.
Scientific Research Applications
3-Quinolinecarbonitrile, 8-ethoxy-4-hydroxy- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 8-ethoxy-4-hydroxy- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of nucleic acids or proteins in microbial cells. Its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Quinolinecarbonitrile, 8-methoxy-4-hydroxy-: Similar structure but with a methoxy group instead of an ethoxy group.
3-Quinolinecarbonitrile, 8-ethoxy-4-amino-: Similar structure but with an amino group instead of a hydroxy group.
3-Quinolinecarbonitrile, 8-ethoxy-4-oxo-: Similar structure but with a carbonyl group instead of a hydroxy group.
Uniqueness
3-Quinolinecarbonitrile, 8-ethoxy-4-hydroxy- is unique due to the specific combination of functional groups on the quinoline ring, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 8th position and the hydroxy group at the 4th position makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
8-ethoxy-4-oxo-1H-quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-2-16-10-5-3-4-9-11(10)14-7-8(6-13)12(9)15/h3-5,7H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYKCJCRMSLSIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1NC=C(C2=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640977 |
Source
|
Record name | 8-Ethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61338-29-2 |
Source
|
Record name | 8-Ethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.